2-(Quinolin-6-yloxy)-propylamine
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Overview
Description
2-(Quinolin-6-yloxy)-propylamine is an organic compound that features a quinoline ring attached to a propylamine group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-yloxy)-propylamine typically involves the reaction of quinoline derivatives with propylamine under specific conditions. One common method involves the nucleophilic substitution reaction where quinoline is first functionalized to introduce a leaving group, which is then displaced by propylamine. The reaction conditions often include the use of solvents like dimethylacetamide and catalysts such as hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-yloxy)-propylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Quinolin-6-yloxy)-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-yloxy)-propylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 2-(Quinolin-6-yloxy)-propylamine but without the propylamine group.
2-(Quinolin-6-yloxy)-ethylamine: Similar structure with an ethylamine group instead of a propylamine group.
Quinolinyl-pyrazoles: Compounds that feature a quinoline ring fused with a pyrazole ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the propylamine group allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
CAS No. |
886763-62-8 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-quinolin-6-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c1-9(8-13)15-11-4-5-12-10(7-11)3-2-6-14-12/h2-7,9H,8,13H2,1H3 |
InChI Key |
QKOZNFVLPMVFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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